1-(Chloroacetyl)-2-methylindoline
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Overview
Description
1-(Chloroacetyl)-2-methylindoline is a chemical compound that is not widely documented. It is a derivative of chloroacetyl chloride , which is a chlorinated acyl chloride used as a solvent for organic synthesis and as an intermediate in the production of pesticides . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
The synthesis of derivatives related to 1-(Chloroacetyl)-2-methylindoline involves the reaction of chloroacetyl chloride with other compounds. For instance, the starting point for the synthesis of certain derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . Another example involves the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole .Scientific Research Applications
Antigen-Specific Cell Staining
“1-(Chloroacetyl)-2-methylindoline” can be used in the field of cell biology for antigen-specific cell staining . Researchers have developed a hydrolase-based fluorescence amplification method for this purpose. The chloroacetyl group in the compound helps improve the retention of substrates in cells by suppressing the dissociation of the substrate after forming a covalent bond with intracellular proteins .
Chemical Modification of Chitosan
Chitosan is a biological material with excellent properties such as good biodegradability, biocompatibility, and cell affinity . “1-(Chloroacetyl)-2-methylindoline” could potentially be used to chemically modify chitosan, improving its solubility and biological activity, thereby expanding its application range .
Separation and Rectification of Chloroacetyl Chloride from TiCl4
“1-(Chloroacetyl)-2-methylindoline” might be used in the separation and rectification of chloroacetyl chloride from Titanium tetrachloride (TiCl4) . TiCl4 is an important raw material for the production of titanium dioxide (TiO2) and metallic titanium (Ti) .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 1-(2-((aryl-4h-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones have been shown to demonstrate promising anticarcinogenic action against the triple-negative breast cancer (tnbc) cell line, mda-mb-231 . The EGFR receptor, a potential TNBC target, is used in docking simulations to identify pertinent binding interfaces of the synthesized molecules within the receptor’s active site .
Mode of Action
Related compounds have been shown to inhibit specific targets, such as the egfr receptor in tnbc . The interaction of these compounds with their targets leads to changes in the cellular processes, potentially inhibiting the proliferation of cancer cells .
Biochemical Pathways
Related compounds such as chloroacetanilides have been shown to inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, part of the gibberellin pathway . This inhibition can affect various downstream effects, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the bioavailability of 1-(Chloroacetyl)-2-methylindoline, but specific data for this compound is currently unavailable.
Result of Action
Related compounds have demonstrated promising anticarcinogenic action against the tnbc cell line, mda-mb-231 . This suggests that 1-(Chloroacetyl)-2-methylindoline may also have potential anticancer effects.
properties
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXKYKPCJPPTCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408879 |
Source
|
Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-18-9 |
Source
|
Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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